N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide is a heterocyclic compound featuring a pyridazinone core fused with a furan moiety and a sulfone-containing tetrahydrothiophene ring. The molecule’s key structural elements include:
- N-phenylacetamide group: A substituted acetamide with a phenyl group on the nitrogen, increasing steric bulk and influencing pharmacokinetic properties.
- Tetrahydrothiophene dioxid (sulfone): A saturated five-membered ring with a sulfone group, improving metabolic stability and solubility compared to non-oxidized thiophenes.
Properties
Molecular Formula |
C20H19N3O5S |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C20H19N3O5S/c24-19-9-8-17(18-7-4-11-28-18)21-22(19)13-20(25)23(15-5-2-1-3-6-15)16-10-12-29(26,27)14-16/h1-9,11,16H,10,12-14H2 |
InChI Key |
PIUWJQSEODVDAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in Pyridazinone/Acetamide Derivatives
Key Observations :
- The target compound’s furan-2-yl group distinguishes it from analogs with pyrazole () or methoxyphenyl () substituents. Furan’s electron-rich nature may enhance binding to aromatic receptors compared to bulkier substituents.
- The sulfone moiety in the target compound and improves aqueous solubility relative to non-oxidized sulfur-containing analogs (e.g., thioethers in ).
Structure-Activity Relationship (SAR) Insights
- Furan vs.
- N-Phenyl vs. N-Alkyl : The N-phenyl group in the target compound may increase binding affinity to aromatic-rich targets (e.g., serotonin receptors) compared to N-methyl ().
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